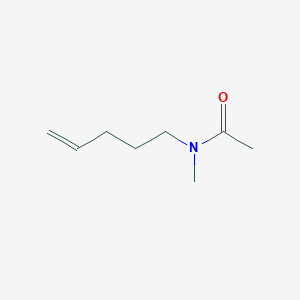
2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C₈H₁₀O₃S It features a thiophene ring substituted with a methyl group and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent followed by oxidation and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(3-methylthiophen-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(3-methylthiophen-2-yl)propanol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(2-thienyl)propanoic acid: Similar structure but with an unsubstituted thiophene ring.
3-(3-Methylthiophen-2-yl)propanoic acid: Lacks the hydroxy group.
2-Hydroxy-3-(3-methylphenyl)propanoic acid: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid is unique due to the presence of both a hydroxy group and a methyl-substituted thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10O3S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6,9H,4H2,1H3,(H,10,11) |
InChI Key |
ODIUPOXSPHWKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13233220.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid](/img/structure/B13233223.png)
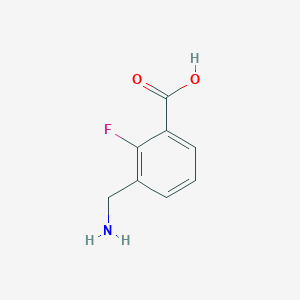
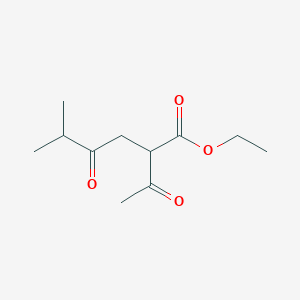
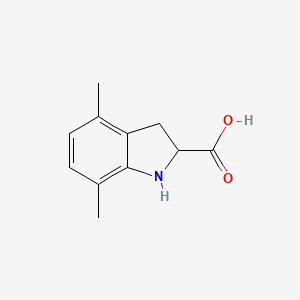
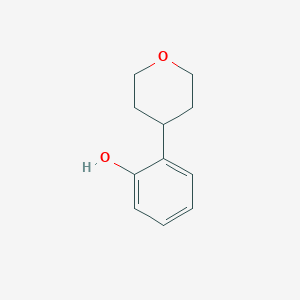
![Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13233255.png)
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride](/img/structure/B13233258.png)
![3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine](/img/structure/B13233259.png)
![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane](/img/structure/B13233263.png)
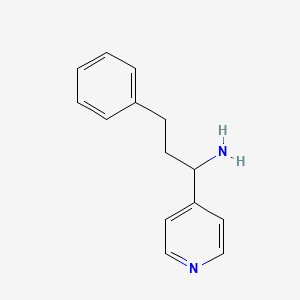
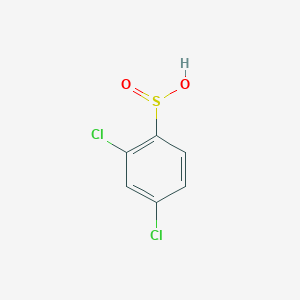
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13233297.png)
